tert-butyl N-(pent-4-yn-2-yl)carbamate
Description
tert-Butyl N-(pent-4-yn-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a pent-4-yn-2-ylamine moiety. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the pent-4-yn-2-yl substituent introduces a terminal alkyne functionality. This structural combination makes the compound valuable in click chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
tert-butyl N-pent-4-yn-2-ylcarbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12) |
InChI Key |
BKIXNAMQZXSUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(pent-4-yn-2-yl)carbamate typically involves the reaction of pent-4-yn-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(pent-4-yn-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(pent-4-yn-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of various biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(pent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Substituent Diversity in Boc-Protected Amines
The Boc-protected amine scaffold is highly modular. Key structural analogs include:
Key Observations :
- Alkyne vs. Cyclic Groups : The linear alkyne in this compound enhances reactivity in Huisgen cycloadditions compared to saturated cyclohexyl or cyclopentyl analogs .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 1860028-25-6) reduce nucleophilicity of the amine, whereas electron-donating groups (e.g., hydroxyl in 154737-89-0) stabilize intermediates in SN2 reactions .
Physicochemical and Reactivity Profiles
Reactivity
- Alkyne Functionality: Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), distinguishing it from non-alkyne analogs like tert-butyl N-(4-cyanooxan-4-yl)carbamate .
- Boc Deprotection : Acid-labile Boc group removal (e.g., HCl/dioxane) is consistent across analogs, but steric hindrance from bulky substituents (e.g., bicyclo[2.2.2]octane in PharmaBlock compounds) may slow deprotection .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-(pent-4-yn-2-yl)carbamate, and how do reaction conditions influence yield?
The compound can be synthesized via carbamate protection of a primary or secondary amine using tert-butyl dicarbonate (Boc₂O) under mild conditions. Typical protocols involve reacting the amine precursor with Boc₂O in a polar aprotic solvent (e.g., dichloromethane or THF) in the presence of a base like triethylamine to neutralize liberated acid . Reaction optimization may require adjusting temperature (0–25°C), stoichiometry (1:1 to 1:1.2 amine:Boc₂O), and reaction time (2–24 hours). Prolonged reaction times (>12 hours) may lead to side reactions, such as hydrolysis in aqueous conditions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- ¹H NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet, 9H), the carbamate NH (δ ~5.0 ppm, broad), and alkyne protons (δ ~1.9–2.2 ppm for terminal alkynes).
- ¹³C NMR : The carbonyl carbon of the carbamate appears at δ ~155–160 ppm, while the alkyne carbons resonate at δ ~70–85 ppm (sp-hybridized carbons).
- IR : Stretching vibrations for N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C≡C (~2100 cm⁻¹) confirm functional groups . Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane).
Q. What are the stability and storage guidelines for this compound under laboratory conditions?
Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases, moisture, and light. Stability studies suggest a shelf life of >12 months when stored properly. Degradation products may include the parent amine and CO₂ under acidic conditions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural characterization?
Contradictions may arise from conformational isomerism, solvent effects, or impurities. Strategies include:
- Variable Temperature (VT) NMR : To coalesce split signals caused by slow conformational exchange.
- 2D NMR (COSY, HSQC) : To assign overlapping proton/carbon signals.
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) . Example: Alkyne proton splitting might indicate unintended coordination with trace metals; chelating agents (e.g., EDTA) can mitigate this .
Q. What reaction mechanisms govern the deprotection of the Boc group in this compound, and how do competing pathways affect selectivity?
Boc deprotection typically occurs via acidolysis (e.g., HCl in dioxane, TFA in DCM). The mechanism involves protonation of the carbamate oxygen, leading to cleavage of the C-O bond. Competing pathways include:
- β-Elimination : In the presence of strong bases, leading to alkene byproducts.
- Oxidation : If the alkyne moiety reacts with peroxides or metal catalysts. Optimize conditions by using milder acids (e.g., 4 M HCl/dioxane instead of TFA) and low temperatures (0°C) to preserve the alkyne functionality .
Q. How can this compound serve as a building block in click chemistry or bioorthogonal reactions?
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. Applications include:
- Peptide-Probe Synthesis : Coupling with azide-modified biomolecules for imaging or targeting.
- Polymer Functionalization : Incorporating into dendrimers or hydrogels for drug delivery. Reaction efficiency depends on catalyst (Cu(I) vs. Ru-based), solvent (aqueous vs. organic), and stoichiometry .
Q. What computational methods are suitable for predicting the biological activity or binding affinity of derivatives of this compound?
- Molecular Docking (AutoDock, Glide) : To simulate interactions with target proteins (e.g., kinases or GPCRs).
- MD Simulations (GROMACS, AMBER) : To assess conformational stability in binding pockets.
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from enzyme inhibition assays .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar carbamate derivatives?
Variations may stem from:
- Purity of Starting Materials : Impurities in the amine precursor reduce effective Boc protection.
- Workup Procedures : Incomplete removal of Boc₂O or side products during extraction.
- Catalyst Traces : Residual metals (e.g., Fe, Cu) from prior reactions may catalyze decomposition. Mitigation: Use freshly distilled solvents, rigorously dry glassware, and monitor reaction progress via TLC .
Q. What strategies optimize the regioselectivity of alkyne modifications in this compound?
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection of alkynes).
- Catalyst Design : Use Pd/Cu systems for Sonogashira coupling to favor terminal alkyne reactivity.
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in cross-coupling reactions .
Biological and Pharmacological Applications
Q. How can researchers evaluate the enzyme inhibition potential of this compound using in vitro assays?
- Fluorescence-Based Assays : Monitor changes in fluorescence upon binding to enzymes (e.g., proteases).
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka, kd) to immobilized targets.
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
